Methyl 5-bromo-3-(cyclobutylamino)-2-methylbenzoate

Catalog No.
S14261088
CAS No.
M.F
C13H16BrNO2
M. Wt
298.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-bromo-3-(cyclobutylamino)-2-methylbenzoat...

Product Name

Methyl 5-bromo-3-(cyclobutylamino)-2-methylbenzoate

IUPAC Name

methyl 5-bromo-3-(cyclobutylamino)-2-methylbenzoate

Molecular Formula

C13H16BrNO2

Molecular Weight

298.18 g/mol

InChI

InChI=1S/C13H16BrNO2/c1-8-11(13(16)17-2)6-9(14)7-12(8)15-10-4-3-5-10/h6-7,10,15H,3-5H2,1-2H3

InChI Key

VNQXVQZODDJNLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1NC2CCC2)Br)C(=O)OC

Methyl 5-bromo-3-(cyclobutylamino)-2-methylbenzoate is an organic compound characterized by its unique structure, which includes a bromine atom, a cyclobutylamino group, and a methyl ester functional group. Its molecular formula is C13H16BrNO2, and it has a molecular weight of 298.18 g/mol. The compound is notable for its potential applications in medicinal chemistry and organic synthesis, making it a subject of interest in both academic and industrial research.

  • Oxidation: This reaction can introduce additional functional groups or modify existing ones.
  • Reduction: Reduction processes may be employed to remove oxygen atoms or reduce double bonds.
  • Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Research indicates that methyl 5-bromo-3-(cyclobutylamino)-2-methylbenzoate exhibits various biological activities. It has been investigated for its potential interactions with enzymes and receptors, suggesting possible roles in modulating biological pathways. Specific studies have focused on its antimicrobial and anticancer properties, highlighting its potential as a lead compound in drug development .

The synthesis of methyl 5-bromo-3-(cyclobutylamino)-2-methylbenzoate typically involves multi-step reactions starting from 3-bromo-2-methylbenzoic acid. Key steps include:

  • Formation of the Cyclobutylamino Group: This may involve the reaction of an amine with a suitable cyclobutane derivative.
  • Esterification: The carboxylic acid is converted to the corresponding methyl ester using methanol and an acid catalyst.

In industrial settings, large-scale production may utilize continuous flow reactors and automated systems to enhance efficiency and ensure consistent quality .

Methyl 5-bromo-3-(cyclobutylamino)-2-methylbenzoate has diverse applications:

  • Chemical Research: Used as a building block for synthesizing more complex molecules.
  • Biological Studies: Investigated for its potential therapeutic effects and interactions with biological targets.
  • Pharmaceutical Development: Explored as an intermediate or active ingredient in drug formulations.
  • Industrial Uses: Employed in the production of specialty chemicals with specific properties .

Several compounds share structural similarities with methyl 5-bromo-3-(cyclobutylamino)-2-methylbenzoate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-Bromo-2-methylbenzoic acidC9H9BrO2A precursor in the synthesis process
Methyl 3-amino-5-bromo-2-methylbenzoateC9H10BrNO2Similar structure but lacks the cyclobutylamino group
Methyl 4-bromo-3-cyclopropylamino-2-methylbenzoateC13H16BrNContains a cyclopropyl group instead of cyclobutyl

Uniqueness

Methyl 5-bromo-3-(cyclobutylamino)-2-methylbenzoate stands out due to the presence of the cyclobutylamino group, which imparts distinct chemical and biological properties compared to other similar compounds. This unique structural feature enhances its potential applications in medicinal chemistry and organic synthesis, making it valuable for specific research endeavors .

Bromination Strategies in Benzoate Ester Functionalization

Bromination of methyl 2-methylbenzoate derivatives is critical for introducing the bromine atom at the para position relative to the ester group. The electron-withdrawing nature of the ester directs electrophilic substitution to the meta and para positions. However, steric and electronic effects from substituents, such as the methyl group at position 2, favor para-bromination.

Direct Bromination with Elemental Bromine
Elemental bromine (Br₂) in chlorobenzene solvent at elevated temperatures (120–145°C) enables controlled monobromination. A key challenge is avoiding di- or tribromination, which is mitigated by incremental bromine addition. For instance, feeding bromine at 0.5 mL/min into a stirred solution of methyl 2-methylbenzoate in chlorobenzene at 145°C yields methyl 5-bromo-2-methylbenzoate with >90% selectivity. Excess bromine (>1.8 moles per mole of substrate) risks over-bromination, necessitating strict stoichiometric control.

Catalytic Bromination with Zeolites
Shape-selective zeolites, such as HY or HMor, enhance para-selectivity in aromatic bromination. When combined with Lewis acids (e.g., FeCl₃), these catalysts achieve para/ortho ratios exceeding 98:2 for toluene derivatives at 35–50°C. For methyl 2-methylbenzoate, this method could direct bromination to position 5 while minimizing side reactions at position 3 or 4.

In Situ Bromine Generation
Sodium bromide (NaBr) and household bleach (NaOCl) in acidic aqueous conditions generate bromine in situ, offering a safer alternative to handling liquid bromine. This method, effective for activated aromatics like anisole or acetanilide, achieves 85–90% yields of para-bromo products at 0°C. Applied to methyl 2-methylbenzoate, this approach could streamline bromination while reducing hazardous waste.

Cyclobutylamino Group Introduction via Nucleophilic Aromatic Substitution

Introducing the cyclobutylamino group at position 3 requires activating the aromatic ring for SNAr. The bromine atom at position 5 and the ester group at position 1 create an electron-deficient environment, facilitating displacement of a leaving group (e.g., nitro or chloro) at position 3.

Activation and Substitution

  • Nitro Group Reduction: Introducing a nitro group at position 3 via nitration, followed by reduction to an amine, provides a pathway for subsequent functionalization. However, direct SNAr with cyclobutylamine is more efficient.
  • Halogen Displacement: If position 3 is halogenated (e.g., chloro), SNAr proceeds under basic conditions. A mixture of cyclobutylamine and potassium carbonate in dimethylformamide (DMF) at 80–100°C displaces the halogen, yielding the cyclobutylamino derivative.

Optimizing SNAr Conditions

  • Base Selection: Potassium carbonate (K₂CO₃) in DMF deprotonates cyclobutylamine, enhancing nucleophilicity without causing ester hydrolysis.
  • Solvent Effects: Polar aprotic solvents like DMF stabilize the transition state, accelerating substitution.
  • Temperature: Reactions at 80°C for 12–24 hours achieve >75% conversion, while higher temperatures risk side reactions.

Optimization of Reaction Conditions for High-Yield Synthesis

Bromination Optimization

ParameterOptimal ConditionEffect on Yield/Selectivity
Bromine Feed Rate0.5 mL/minMinimizes over-bromination
SolventChlorobenzenePrevents ester cleavage
Temperature145°CBalances reactivity/selectivity

SNAr Optimization

ParameterOptimal ConditionEffect on Yield
BaseK₂CO₃ (2 equiv)Enhances nucleophilicity
SolventDMFAccelerates reaction
Reaction Time24 hoursMaximizes conversion

Integrated ProcessCombining bromination and SNAr in a one-pot sequence reduces intermediate isolation steps. However, orthogonal protection of the ester group may be necessary to prevent base-mediated hydrolysis during SNAr.

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

297.03644 g/mol

Monoisotopic Mass

297.03644 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-10

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